molecular formula C5H11NO3S B6193907 1-(hydroxymethyl)cyclobutane-1-sulfonamide CAS No. 2680530-65-6

1-(hydroxymethyl)cyclobutane-1-sulfonamide

Cat. No.: B6193907
CAS No.: 2680530-65-6
M. Wt: 165.2
InChI Key:
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Description

1-(hydroxymethyl)cyclobutane-1-sulfonamide is an organic compound with a unique structure that includes a cyclobutane ring, a hydroxymethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(hydroxymethyl)cyclobutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethanol with a sulfonamide reagent under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(hydroxymethyl)cyclobutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutane-1-sulfonic acid.

    Reduction: Formation of cyclobutylamine.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

1-(hydroxymethyl)cyclobutane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(hydroxymethyl)cyclobutane-1-sulfonamide can be compared with other sulfonamide derivatives:

    Cyclobutane-1-sulfonamide: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    1-(hydroxymethyl)cyclopentane-1-sulfonamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(hydroxymethyl)cyclobutane-1-sulfonamide involves the reaction of cyclobutane-1-sulfonyl chloride with hydroxymethylamine.", "Starting Materials": [ "Cyclobutane-1-sulfonyl chloride", "Hydroxymethylamine" ], "Reaction": [ "To a solution of cyclobutane-1-sulfonyl chloride in anhydrous dichloromethane, add hydroxymethylamine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "After completion of the reaction, evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization from a suitable solvent." ] }

CAS No.

2680530-65-6

Molecular Formula

C5H11NO3S

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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